2-Ethoxy-4-(2-(2-pyrazinylcarbonyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate
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Overview
Description
2-Ethoxy-4-(2-(2-pyrazinylcarbonyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is a complex organic compound with a molecular formula of C21H16Cl2N4O4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-(2-(2-pyrazinylcarbonyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate typically involves multiple steps. The process begins with the preparation of the core structure, followed by the introduction of various functional groups. Common reagents used in the synthesis include ethyl alcohol, pyrazine-2-carboxylic acid, and 2,4-dichlorobenzoic acid. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-(2-(2-pyrazinylcarbonyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Ethoxy-4-(2-(2-pyrazinylcarbonyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-(2-(2-pyrazinylcarbonyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxy-4-(2-(3-pyridinylcarbonyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
- 2-Ethoxy-4-(2-(2-pyrazinylcarbonyl)carbohydrazonoyl)phenyl 4-propoxybenzoate
- 2-Methoxy-4-(2-(2-pyrazinylcarbonyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
Uniqueness
2-Ethoxy-4-(2-(2-pyrazinylcarbonyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
CAS No. |
477732-22-2 |
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Molecular Formula |
C21H16Cl2N4O4 |
Molecular Weight |
459.3 g/mol |
IUPAC Name |
[2-ethoxy-4-[(E)-(pyrazine-2-carbonylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C21H16Cl2N4O4/c1-2-30-19-9-13(11-26-27-20(28)17-12-24-7-8-25-17)3-6-18(19)31-21(29)15-5-4-14(22)10-16(15)23/h3-12H,2H2,1H3,(H,27,28)/b26-11+ |
InChI Key |
CBKSZJGGZIPTGX-KBKYJPHKSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=NC=CN=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=NC=CN=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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